

# Why did the PROTECT trial for Rolofylline fail?

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## Compound of Interest

Compound Name: *Rolofylline*

Cat. No.: *B1679515*

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## PROTECT Trial Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the Phase III PROTECT (Placebo-controlled Randomized study of the selective A1 adenosine receptor antagonist **Rolofylline** for patients hospitalized with acute heart failure and volume Overload to assess Treatment Effect on Congestion and renal funcTion) trial.

## Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the PROTECT trial?

The primary objective of the PROTECT trial was to evaluate the efficacy and safety of **Rolofylline**, a selective adenosine A1-receptor antagonist, compared with a placebo in patients hospitalized with acute heart failure and impaired renal function. The trial hypothesized that **Rolofylline** would improve patient outcomes by enhancing diuresis and preserving renal function.[1]

Q2: Why did the PROTECT trial for **Rolofylline** fail?

The PROTECT trial failed because **Rolofylline** did not meet its primary or secondary endpoints. It showed no significant benefit over placebo in improving patients' clinical status, preventing worsening renal function, or reducing the 60-day rate of death or readmission for cardiovascular or renal causes.[1][2] Furthermore, the development of **Rolofylline** was terminated due to these results.[3]

Q3: What were the specific primary and secondary endpoints of the trial?

The primary endpoint was a composite measure of treatment success, treatment failure, or no change in the patient's clinical condition.[1] Treatment success was defined as a marked improvement in dyspnea without any criteria for treatment failure. Treatment failure included death, readmission for heart failure, worsening heart failure symptoms, or persistent worsening of renal function.

The secondary endpoints were the development of persistent renal impairment and the 60-day rate of death or readmission for cardiovascular or renal causes.

Q4: Were there any safety concerns with **Rolofylline** in the PROTECT trial?

Yes, there were significant safety concerns. The trial revealed a higher incidence of seizures and strokes in patients treated with **Rolofylline** compared to the placebo group. Seizures are a known potential adverse effect of adenosine A1-receptor antagonists.

## Troubleshooting Guide for Related Experiments

Issue: Observing a lack of diuretic or renal-protective effect with adenosine A1 receptor antagonists in a preclinical model of heart failure.

Possible Cause 1: Inadequate dosing.

- Troubleshooting: The PROTECT trial used a 30 mg dose of **Rolofylline** administered as a 4-hour intravenous infusion daily for up to three days. Ensure your preclinical dose is appropriately scaled and achieves a therapeutic concentration.

Possible Cause 2: Model selection.

- Troubleshooting: The pathophysiology of acute heart failure and renal dysfunction is complex. The PROTECT trial enrolled patients with acute decompensated heart failure and an estimated creatinine clearance of 20 to 80 mL/min. Your preclinical model should accurately reflect this patient population.

Possible Cause 3: Off-target effects.

- Troubleshooting: While **Rolofylline** is a selective adenosine A1 receptor antagonist, consider potential off-target effects or interactions with other signaling pathways in your experimental system.

## Data Presentation

Table 1: Primary Endpoint Outcomes of the PROTECT Trial

Outcome	Rolofylline (n=1356)	Placebo (n=677)	Odds Ratio (95% CI)	P-value
Treatment Success	40.6%	36.0%	0.92 (0.78-1.09)	0.35
Treatment Failure	21.8%	19.8%		
No Change	37.5%	44.2%		

Data sourced from multiple reports on the PROTECT trial results.

Table 2: Key Secondary Endpoints and Safety Events

Outcome	Rolofylline (n=1356)	Placebo (n=677)	Hazard Ratio (95% CI)	P-value
Persistent Renal Impairment	15.0%	13.7%	0.44	
Death or Readmission (60 days)	30.7%	31.9%	0.86	
Seizures	0.8%	0%	0.02	
Stroke (60 days)	1.6%	0.5%	3.49 (1.04-11.71)	0.043

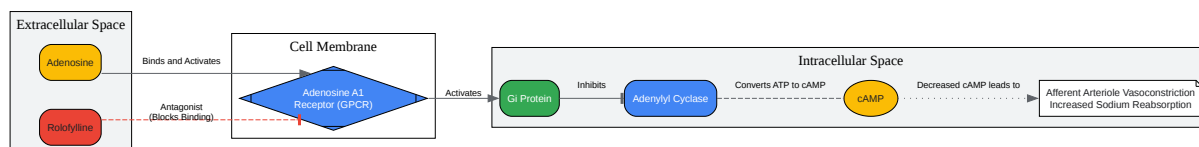
Data sourced from multiple reports on the PROTECT trial results.

## Experimental Protocols

### PROTECT Trial: **Rolofylline** Administration Protocol

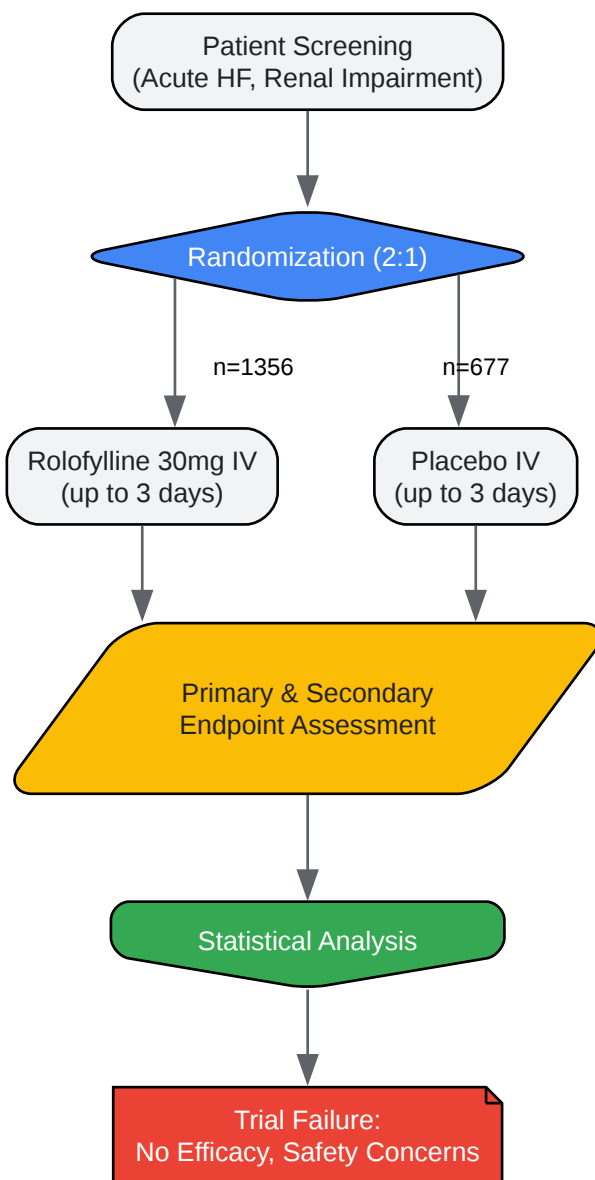
- Patient Population: Patients hospitalized for acute heart failure with impaired renal function (estimated creatinine clearance 20-80 mL/min).
- Randomization: Patients were randomly assigned in a 2:1 ratio to receive either **Rolofylline** or a matching placebo.
- Drug Preparation and Administration: 30 mg of **Rolofylline** was administered as a 4-hour intravenous infusion.
- Dosing Regimen: The infusion was given daily for up to three consecutive days.
- Concomitant Medications: Patients with a history of factors predisposing them to seizures were pretreated with oral lorazepam or clonazepam 30 minutes before the study drug infusion.
- Assessments:
  - Dyspnea was assessed at baseline and at 24 and 48 hours post-administration.
  - Serum creatinine levels were measured at baseline, daily up to day 7, and at day 14 to assess renal function.
  - Adverse events were monitored throughout the study.

## Visualizations



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Caption: Mechanism of action of **Rolofylline** as an adenosine A1 receptor antagonist.



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## References

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- 2. The safety of an adenosine A(1)-receptor antagonist, rolofylline, in patients with acute heart failure and renal impairment: findings from PROTECT - PubMed [pubmed.ncbi.nlm.nih.gov]
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